molecular formula C10H21NO8S2 B1311320 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate CAS No. 213475-70-8

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

Cat. No. B1311320
CAS RN: 213475-70-8
M. Wt: 347.4 g/mol
InChI Key: OQZLCYFJSRPMBB-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate”, also known as Boc-L-Ala-L-Ala-OCH2-CH2-SO2-CH3, is a compound that has gained significant attention in the field of chemistry and pharmaceuticals . It has a molecular formula of C10H21NO8S2 and a molecular weight of 347.4 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl (1,3-dihydroxypropan-2-yl)carbamate and methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane at room temperature . The reaction yields the compound as a white solid, which can be used directly for the next step without any purification .


Molecular Structure Analysis

The molecular structure of this compound consists of a propane-1,3-diyl group attached to an amino group that is further connected to a tert-butoxycarbonyl group . The propane-1,3-diyl group is also attached to two methanesulfonate groups .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 1,2-dihydro-pyrazol-3-one in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 347.4 g/mol and a molecular formula of C10H21NO8S2 . Other properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis of Erythro and Threo Isomers

This compound is used in the synthesis of Erythro and Threo isomers. An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method .

Dipeptide Synthesis

The compound has been used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Synthesis of Biotin Intermediate

The compound is a key intermediate in the synthesis of the natural product Biotin, a water-soluble vitamin. Biotin is involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Synthesis of β-Hydroxy Acids

The compound is used in the synthesis of chiral β-hydroxy acids, which constitute a wide range of natural products characterized by valuable chemical and medicinal properties. In organic synthesis, these act as conjointly necessary intermediates .

Synthesis of γ-Amino β-hydroxybutyric acid (GABOB)

GABOB is a well-known neuromodulator in the mammalian central nervous system, and it is used as a hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .

Synthesis of Dolastatin

Dolastatin, a linear depsipeptide, exhibits cytotoxic anti-meiotic activity. The centrally set β-hydroxy acid of dolastatin belongs to the statin family which shares the common structural feature of a further chiral centre bearing the γ-amino substituent .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO8S2/c1-10(2,3)19-9(12)11-8(6-17-20(4,13)14)7-18-21(5,15)16/h8H,6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZLCYFJSRPMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447463
Record name 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

CAS RN

213475-70-8
Record name 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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